molecular formula C18H18F3N3O3 B12423096 Pleconaril-d4

Pleconaril-d4

货号: B12423096
分子量: 385.4 g/mol
InChI 键: KQOXLKOJHVFTRN-WVTKESLNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pleconaril-d4 involves the incorporation of deuterium atoms into the pleconaril molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use .

化学反应分析

Types of Reactions

Pleconaril-d4, like pleconaril, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

科学研究应用

Pleconaril-d4 is a deuterated form of pleconaril, an antiviral agent that targets viruses in the Picornaviridae family, including enteroviruses and rhinoviruses. this compound is primarily used as a research tool in virology and pharmacology.

Scientific Research Applications

Mechanism of Action this compound functions as a viral capsid inhibitor. It binds to a hydrophobic pocket in viral protein 1, a major component of the viral capsid. This interaction induces conformational changes that prevent the uncoating of the viral RNA, thereby inhibiting viral replication and preventing infection.

Antiviral Activity this compound exhibits antiviral activity against enteroviruses and rhinoviruses by preventing their replication. Clinical trials have shown that pleconaril can decrease viral load and improve clinical outcomes in patients with enterovirus infections. Pleconaril can achieve concentrations above the inhibitory concentration needed to affect over 90% of non-poliovirus enteroviruses in vitro. Its mechanism prevents the virus from attaching to host cells, blocking the infection process.

Metabolic Studies this compound is used in metabolic studies to trace metabolic pathways.

Drug Interactions Research indicates that pleconaril can interact with cytochrome P450 enzymes, especially CYP3A, leading to potential drug-drug interactions. These interactions can change the metabolism of co-administered drugs, requiring careful consideration when prescribing medications with pleconaril. Studies have shown that while pleconaril reduces viral loads, it may also increase the risk of adverse effects due to these interactions.

Clinical Trials Early pleconaril treatment was well tolerated and significantly reduced the duration and severity of colds caused by picornaviruses in adults . Clinical trials have demonstrated the therapeutic value of pleconaril for such illnesses .

Animal Models Pleconaril increased the survival rate in animal models of lethal enterovirus infection and dramatically reduced virus levels in target tissues .

Comparison with Other Antiviral Compounds

Compound NameStructure TypeMechanism of ActionUnique Features
PleconarilPhenyloxadiazoleViral capsid inhibitorFirst-in-class drug for enterovirus infections
EntecavirGuanosine analogueInhibits hepatitis B virus replicationPrimarily used for hepatitis B treatment
CidofovirNucleotide analogueInhibits viral DNA polymeraseBroad-spectrum antiviral activity
SofosbuvirNucleotide analogueInhibits hepatitis C virus RNA-dependent RNA polymeraseDirect-acting antiviral for hepatitis C

This compound's uniqueness lies in its specific targeting of picornaviruses and its application as a labeled compound for metabolic studies, distinguishing it from other antiviral agents that target different viruses or mechanisms.

生物活性

Pleconaril-d4 is a deuterated analog of pleconaril, a viral capsid inhibitor that has shown significant antiviral activity against enteroviruses and rhinoviruses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential therapeutic implications.

Pleconaril functions by binding to the viral capsid, which prevents the uncoating of the virus and inhibits its replication. This mechanism is particularly effective against picornaviruses, including enteroviruses and rhinoviruses. The binding affinity of this compound is expected to be similar to that of its parent compound, which has been shown to effectively inhibit viral replication at low concentrations.

Efficacy Against Enteroviruses

Research has demonstrated that pleconaril exhibits potent antiviral activity against a variety of enterovirus strains. In vitro studies show that pleconaril can inhibit the replication of 90% of rhinoviruses and over 99% of enteroviruses at concentrations as low as 0.03 μM .

Table 1: Inhibition Concentrations for Enterovirus Strains

Virus StrainIC50 (μM)Sensitivity
Echovirus 11≤0.03Highly sensitive
Coxsackievirus A90.18Sensitive
Coxsackievirus B30.001-1.05Variable sensitivity
Enterovirus 24>3.4Insensitive

Clinical Studies

Several clinical trials have assessed the safety and efficacy of pleconaril in treating viral infections caused by picornaviruses. Notably, a randomized double-blind study involving 2,096 participants demonstrated that pleconaril significantly reduced the duration and severity of colds caused by these viruses .

Table 2: Clinical Trial Outcomes

OutcomePleconaril Group (n=1046)Placebo Group (n=1050)
Median duration of illness (days)6.87.9
Total symptom severity score reduction (%)19%N/A
Adverse events reported (%)3%3%

The results indicated that pleconaril-treated patients experienced a reduction in cold symptoms and viral shedding compared to those receiving placebo.

Case Studies

A notable case involved a patient with chronic enteroviral meningoencephalitis who was treated with pleconaril under expanded access protocols. Following treatment with pleconaril (400 mg/day), the patient exhibited significant clinical improvement, suggesting the drug's potential effectiveness in chronic cases .

Safety Profile

Pleconaril has generally been well tolerated in clinical settings, with common adverse effects including headache, nausea, and diarrhea. Most adverse events were mild to moderate in severity . The drug's safety profile is crucial for its use in populations at risk for severe viral infections.

Future Directions

The ongoing development of this compound and its derivatives aims to enhance antiviral efficacy while minimizing side effects. Research into modified analogs continues to explore their potential against resistant strains and other viral pathogens.

Table 3: Selectivity Index of Pleconaril Derivatives

CompoundIC50 (μM)CC50 (μM)Selectivity Index (SI)
Pleconaril<0.03>400>13,333
Compound A6.8203.829.9
Compound B15.6>400>25.6

属性

分子式

C18H18F3N3O3

分子量

385.4 g/mol

IUPAC 名称

3-[3,5-dimethyl-4-[1,1,2,2-tetradeuterio-3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i4D2,6D2

InChI 键

KQOXLKOJHVFTRN-WVTKESLNSA-N

手性 SMILES

[2H]C([2H])(CC1=CC(=NO1)C)C([2H])([2H])OC2=C(C=C(C=C2C)C3=NOC(=N3)C(F)(F)F)C

规范 SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。